molecular formula C31H31N3O7 B610904 SNU-BP CAS No. 1621513-98-1

SNU-BP

Número de catálogo: B610904
Número CAS: 1621513-98-1
Peso molecular: 557.6
Clave InChI: ZSXBRYSZYSRMSB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SNU-BP is a small-molecule peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist with demonstrated anti-inflammatory and immunomodulatory effects. It inhibits lipopolysaccharide (LPS)-induced inflammatory cytokine production (e.g., TNF-α, IL-6) and inducible nitric oxide synthase (iNOS) in microglia by activating PPAR-γ pathways . Additionally, SNU-BP promotes the expression of M2 microglial markers, such as interleukin-4 (IL-4) and arginase-1 (Arg-1), which are associated with tissue repair and anti-inflammatory responses . Its mechanism involves suppressing pro-inflammatory signaling pathways, including p38-MAPK, STAT-1, and NF-κB, while enhancing mitochondrial function via interactions with PGC1α and Nrf1–2 .

Propiedades

Número CAS

1621513-98-1

Fórmula molecular

C31H31N3O7

Peso molecular

557.6

Nombre IUPAC

2-(4-(5-(1-((Benzyl(phenylcarbamoyl)carbamoyl)oxy)propyl)isoxazol-3-yl)phenoxy)-2-methylpropanoic acid

InChI

InChI=1S/C31H31N3O7/c1-4-26(27-19-25(33-41-27)22-15-17-24(18-16-22)40-31(2,3)28(35)36)39-30(38)34(20-21-11-7-5-8-12-21)29(37)32-23-13-9-6-10-14-23/h5-19,26H,4,20H2,1-3H3,(H,32,37)(H,35,36)

Clave InChI

ZSXBRYSZYSRMSB-UHFFFAOYSA-N

SMILES

CC(C)(OC1=CC=C(C2=NOC(C(OC(N(CC3=CC=CC=C3)C(NC4=CC=CC=C4)=O)=O)CC)=C2)C=C1)C(O)=O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

SNU-BP;  SNUBP;  SNU BP

Origen del producto

United States

Comparación Con Compuestos Similares

SNU-BP vs. Other PPAR-γ Agonists

T3D-959: A dual PPAR-γ/δ agonist, T3D-959 reversed neurodegeneration in a streptozotocin-induced AD mouse model. Unlike SNU-BP, its primary focus is on metabolic and neurodegenerative recovery rather than anti-inflammatory microglial polarization. No studies have explored its direct impact on M2 marker upregulation or cytokine suppression .

MH84 : This compound acts as both a PPAR-γ agonist and γ-secretase modulator, reducing amyloid-beta 42 (Aβ42) levels in HEK293 cells and improving mitochondrial dysfunction. While SNU-BP targets neuroinflammation, MH84’s dual mechanism addresses amyloid pathology, making it distinct in therapeutic scope .

Pioglitazone/Rosiglitazone : Clinically approved PPAR-γ agonists for diabetes, these drugs exhibit anti-inflammatory effects in AD models. However, systemic side effects (e.g., weight gain, edema) limit their use. SNU-BP’s microglia-specific action may offer a safer profile, though comparative toxicity studies are lacking .

SNU-BP vs. NSAIDs

Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen reduce AD risk by >80% via PPAR-γ activation. However, their broad inhibition of cyclooxygenase (COX) enzymes can cause gastrointestinal and cardiovascular side effects.

SNU-BP vs. Novel Anti-Inflammatory Agents

Galangin/Malibatol A : Natural PPAR-γ agonists with anti-inflammatory properties similar to SNU-BP. However, their low bioavailability and unstandardized dosing contrast with SNU-BP’s synthetic optimization for consistent activity .

Data Tables

Table 1: Comparative Analysis of SNU-BP and PPAR-γ-Targeting Compounds

Compound Target/Mechanism Key Findings Clinical Status Limitations
SNU-BP PPAR-γ agonist Inhibits LPS-induced cytokines; upregulates IL-4/Arg-1 Preclinical No in vivo data
T3D-959 PPAR-γ/δ dual agonist Reversed neurodegeneration in AD mice Phase II trial (NCT02560753) Anti-inflammatory effects not studied
MH84 PPAR-γ agonist/γ-secretase modulator Reduced Aβ42; improved mitochondrial function Preclinical Limited neuroinflammation data
Pioglitazone PPAR-γ agonist Reduced AD pathology in models; systemic side effects Approved for diabetes Weight gain, edema
NSAIDs COX inhibitor/PPAR-γ activator 80% AD risk reduction; GI/cardiovascular risks Marketed Non-specific anti-inflammatory action

Table 2: In Vitro Efficacy in Microglial Models

Compound NO Inhibition Pro-Inflammatory Cytokine Suppression M2 Marker Upregulation
SNU-BP Yes Yes (TNF-α, IL-6) Yes (IL-4, Arg-1)
Galangin Partial Partial Yes (Arg-1)
Rosiglitazone Yes Yes No data

Key Research Findings and Gaps

  • SNU-BP’s Strengths : Specific PPAR-γ activation with dual anti-inflammatory and pro-repair effects in microglia .
  • Limitations vs. Peers : Lacks in vivo validation and long-term safety data, unlike T3D-959 (in Phase II) or pioglitazone (clinically approved) .
  • Therapeutic Potential: Could complement Aβ-targeting agents like MH84 by addressing neuroinflammation, a key AD driver .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SNU-BP
Reactant of Route 2
SNU-BP

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.